molecular formula C13H27ClN2O2 B566680 (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride CAS No. 1217469-14-1

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Cat. No.: B566680
CAS No.: 1217469-14-1
M. Wt: 278.821
InChI Key: BHOIFVAVTYMLAU-RFVHGSKJSA-N
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Description

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2. It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties. This compound is often used in scientific research and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-isobutylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride
  • (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Uniqueness

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is unique due to its specific tert-butyl and isobutyl substituents, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIFVAVTYMLAU-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662481
Record name tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217469-14-1
Record name tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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